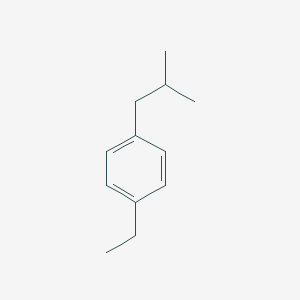

1-Ethyl-4-isobutylbenzene

Descripción

Precursor in Organic Synthesis

1-Ethyl-4-isobutylbenzene serves as a precursor in several organic synthesis processes. One notable method for its synthesis is the Friedel-Crafts alkylation of isobutylbenzene (B155976) with ethyl chloride, utilizing a Lewis acid catalyst like aluminum chloride. smolecule.com It can also be produced through the reductive dephosphorylation of the cyanophosphate derived from 4-isobutylacetophenone. jst.go.jp

As a chemical intermediate, this compound is a building block for creating more intricate organic structures. smolecule.com Its aromatic ring and alkyl substituents allow for a variety of chemical reactions, including electrophilic aromatic substitution and oxidation, leading to the formation of ketones or carboxylic acids. smolecule.com

Role in Ibuprofen (B1674241) Synthesis Research

The structural similarity of this compound to the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen makes it a compound of interest in pharmaceutical research. smolecule.com Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a derivative of propionic acid. ijprajournal.com

In certain synthetic routes to ibuprofen, 1-(4-isobutylphenyl)ethanol (B131453) is a key intermediate. google.comepo.org During the production of this intermediate, particularly through the hydrogenation of 1-(4-isobutylphenyl)ethanone, this compound can be formed as a significant side-product. google.comepo.org Research efforts have been directed at developing more selective hydrogenation processes to minimize the formation of this byproduct and thereby increase the yield and purity of the desired ibuprofen precursor. google.comepo.org

The study of this compound and its derivatives contributes to understanding the structure-activity relationship (SAR) of ibuprofen and its analogs. smolecule.com By comparing the biological activities of structurally similar compounds, researchers can gain insights into how different functional groups influence the therapeutic effects and potential side effects of drugs. smolecule.compharmascholars.com This knowledge is crucial for designing new drug candidates with improved properties. smolecule.com For instance, research on ibuprofen analogs has explored how modifications to the parent molecule affect the inhibition of enzymes like cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). pharmascholars.comnih.gov

Research involving this compound and related structures has the potential to lead to the development of new therapeutic agents. smolecule.com While specific biological activity data for this compound is limited, the broader class of alkyl-substituted aromatic hydrocarbons has been investigated for various pharmacological effects, including antimicrobial, antioxidant, and cytotoxic properties. smolecule.com The insights gained from studying these compounds could inform the synthesis of novel drugs with enhanced efficacy or novel mechanisms of action. smolecule.com

Kinetic modeling is a vital tool for understanding and optimizing the chemical reactions involved in drug synthesis. comsol.comresearchgate.net In the context of ibuprofen, kinetic studies have been performed on the carbonylation of 1-(4-isobutylphenyl)ethanol, a key step in some manufacturing processes. researchgate.net These models help in analyzing the reaction rates, understanding the catalytic cycle, and improving reactor design for more efficient production. comsol.comresearchgate.netcomsol.com The formation of byproducts like this compound is a factor that can be incorporated into these models to refine the synthesis process further. epo.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHWAAZOTFVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341920 | |

| Record name | 1-Ethyl-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100319-40-2 | |

| Record name | 1-Ethyl-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 4 Isobutylbenzene

Established Synthesis Routes

The primary methods for synthesizing 1-ethyl-4-isobutylbenzene include classical electrophilic substitution reactions, direct alkylation using olefins, and pathways involving molecular rearrangements.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is a principal method for the synthesis of this compound. This approach involves the electrophilic substitution of an aromatic proton with an alkyl group.

One direct pathway is the ethylation of isobutylbenzene (B155976) using an ethylating agent such as ethyl chloride. smolecule.com In this reaction, the isobutylbenzene acts as the nucleophilic aromatic substrate that attacks the electrophilic ethyl cation or a polarized ethyl chloride-catalyst complex. The isobutyl group, being an activating, ortho-, para-directing group, facilitates the substitution. Due to the steric hindrance of the isobutyl group, the para-substituted product, this compound, is typically favored over the ortho-isomer. sciencesnail.comsciencesnail.com

The general reaction is as follows: C₆H₅CH₂CH(CH₃)₂ + CH₃CH₂Cl → C₂H₅-C₆H₄-CH₂CH(CH₃)₂ + HCl

The Friedel-Crafts alkylation reaction requires a catalyst to generate the electrophile. iitk.ac.in Strong Lewis acids, most commonly aluminum chloride (AlCl₃), are used for this purpose. smolecule.comiitk.ac.in The Lewis acid coordinates with the halogen of the alkyl halide (ethyl chloride), weakening the carbon-halogen bond and generating a carbocation or a highly polarized complex that can be attacked by the electron-rich benzene (B151609) ring of isobutylbenzene. sciencesnail.comiitk.ac.in

The catalytic cycle begins with the activation of the ethyl chloride by aluminum chloride to form a potent electrophile. This electrophile is then attacked by isobutylbenzene in an electrophilic aromatic substitution mechanism to yield the final product. iitk.ac.in Other Lewis acids such as iron(III) chloride (FeCl₃) can also catalyze this type of reaction. iitk.ac.in A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product (this compound) is more reactive than the starting material (isobutylbenzene). sciencesnail.comsciencesnail.com

Table 1: Summary of Friedel-Crafts Alkylation for this compound Synthesis

| Parameter | Description | References |

| Aromatic Substrate | Isobutylbenzene | smolecule.com |

| Alkylating Agent | Ethyl Chloride | smolecule.com |

| Catalyst | Aluminum Chloride (AlCl₃) or other Lewis acids | smolecule.comiitk.ac.in |

| Reaction Type | Electrophilic Aromatic Substitution | iitk.ac.in |

| Key Intermediate | Ethyl cation (or polarized complex) | sciencesnail.comiitk.ac.in |

| Major Product | This compound (para-isomer favored) | sciencesnail.comsciencesnail.com |

Direct alkylation methods provide an alternative to using alkyl halides and are common in industrial-scale production of alkylbenzenes.

Industrial processes often utilize alkenes, such as ethylene (B1197577) and isobutylene (B52900), as alkylating agents in the presence of solid acid catalysts like zeolites or supported phosphoric acid. chemcess.comcjcatal.com The synthesis of this compound could theoretically be achieved through a two-step direct alkylation of benzene, first with isobutylene and then with ethylene, or vice versa. The alkylation of benzene with ethylene to produce ethylbenzene (B125841) is a widely commercialized process, carried out in either the liquid or vapor phase. chemcess.comd-nb.info Liquid-phase processes may use AlCl₃ or other catalysts at temperatures of 85-95 °C, while vapor-phase processes often employ zeolite catalysts like ZSM-5 at higher temperatures (300-450 °C). chemcess.comd-nb.info

Similarly, benzene can be alkylated with isobutylene to form tert-butylbenzene. chemcess.com However, to obtain the isobutyl- arrangement rather than the tert-butyl, a different synthetic strategy is often required, such as the Friedel-Crafts acylation followed by reduction, to avoid carbocation rearrangement. sciencesnail.comsciencesnail.com If isobutylbenzene is used as the starting material, it can be directly ethylated using ethylene in the presence of a suitable catalyst system, similar to the ethylbenzene production processes. cjcatal.comgoogle.com

Table 2: Comparison of Industrial Alkylation Processes Relevant to Synthesis

| Process | Alkene | Catalyst | Phase | Typical Temperature | References |

| Ethylbenzene Production | Ethylene | ZSM-5 Zeolite | Vapor | 300 - 450 °C | d-nb.info |

| Ethylbenzene Production | Ethylene | AlCl₃ | Liquid | 85 - 95 °C | chemcess.com |

| Cumene Production | Propene | Solid Phosphoric Acid (SPA) | Liquid | 200 - 250 °C | chemcess.com |

The formation of this compound can also be influenced by molecular rearrangements, which are particularly common in Friedel-Crafts alkylations. When attempting to synthesize isobutylbenzene itself from benzene and isobutyl chloride, the unstable primary carbocation that forms can rapidly rearrange via a hydride shift to a more stable secondary carbocation, resulting in sec-butylbenzene (B1681704) as the major product instead of isobutylbenzene. sciencesnail.comsciencesnail.com This highlights the importance of precursor structure and reaction conditions in controlling the final product.

In a different context, rearrangement reactions of more complex precursors can lead to the formation of the core structure. For example, in a synthetic route for ibuprofen (B1674241), a key intermediate is 4-isobutylacetophenone, which is synthesized via Friedel-Crafts acylation of isobutylbenzene. google.com This intermediate can be converted to an epoxide, 2-(4-isobutylphenyl)-1,2-propylene oxide, which then undergoes an intramolecular rearrangement catalyzed by a Lewis acid (like anhydrous zinc chloride) to form an aldehyde. google.com While this specific pathway leads to an ibuprofen precursor, similar rearrangement principles could be applied to different precursors to generate the this compound skeleton. The benzenonium ion intermediate in electrophilic aromatic substitution itself is a resonance-stabilized cation that does not typically undergo skeletal rearrangement, but the initial electrophile can. libretexts.org

Direct Alkylation Techniques

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in chemical synthesis have led to the development of novel and optimized strategies for producing key chemical intermediates, including this compound. These methods focus on improving efficiency, safety, and environmental impact compared to traditional batch processes. ewadirect.com Flow chemistry and electrochemical techniques represent two significant frontiers in this endeavor.

Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical ingredients and their intermediates by enabling the seamless integration of reaction and purification steps. researchgate.netmdpi.com This approach offers superior control over reaction parameters, leading to enhanced selectivity and reduced waste generation. ewadirect.com In the context of synthesizing ibuprofen, for which this compound is a key penultimate intermediate, flow processes have been successfully developed. researchgate.net One such method involves a consecutive three-step flow synthesis starting from p-xylene. In this sequence, the formation of this compound is achieved through a chemoselective C-H metalation followed by trapping with an appropriate electrophile. researchgate.net

Microfluidic systems, or microreactors, are a cornerstone of modern flow chemistry, offering advantages such as enhanced heat and mass transfer, improved safety, and precise process control. mdpi.comgoogle.com The synthesis of ibuprofen intermediates has been demonstrated using microreactor technology, which facilitates a fully continuous process. mdpi.comresearchgate.net These systems often consist of PFA (perfluoroalkoxy) tubing or custom-designed chips where reagents are mixed and reacted in channels with sub-millimeter dimensions. google.comacs.org The use of microfluidic devices allows for the rapid screening of reaction conditions and can handle highly reactive chemicals under harsh conditions with a high degree of safety. mdpi.comresearchgate.net For instance, flow-focusing techniques within microfluidic devices are utilized for the controlled formulation of microdroplets, a principle adaptable for synthesizing chemical compounds. mdpi.com

Precise control over reaction parameters is crucial for maximizing yield and purity in flow synthesis. ewadirect.com In a multi-step flow synthesis producing this compound, reaction conditions are optimized for each step. For the C-H metalation step leading to this compound, a significantly increased residence time of up to 63 seconds at a temperature of 40°C was required to achieve a high yield of 93%. researchgate.net

In related flow syntheses for ibuprofen precursors, such as the Friedel-Crafts acylation of isobutylbenzene, parameters are finely tuned. acs.org For example, this acylation has been performed in a 250 μL PFA reactor coil heated to 87°C with a short residence time of just 60 seconds, resulting in a 95% yield of the ketone intermediate. acs.org Another flow process for an aryl migration step utilized a 900 μL PFA reactor at 90°C, also with a 60-second residence time. acs.org These examples underscore the ability of flow systems to intensify processes by using elevated temperatures while precisely controlling the short residence times to maximize efficiency and minimize byproduct formation.

Electrochemical Reduction Mechanisms in Synthesis

Electrochemical methods offer a green and efficient alternative for synthesizing organic compounds, often proceeding under mild conditions without the need for conventional reducing agents. rsc.orgrsc.org The electrochemical reduction of specific precursors has been identified as a direct pathway to obtaining this compound. rsc.orgrsc.org

The electrochemical reduction of 1-chloro-(4-isobutylphenyl)ethane under an inert atmosphere has been shown to produce this compound as the sole and quantitative product. rsc.orgrsc.org This transformation proceeds via a two-electron ECE (Electrochemical-Chemical-Electrochemical) mechanism. The initial step is an electrochemical reaction (E) where the substrate, 1-chloro-(4-isobutylphenyl)ethane, is reduced to form a radical anion. This is followed by a chemical step (C), which involves the cleavage of the carbon-chlorine bond to yield an organic radical and a chloride anion. The resulting radical is then immediately reduced at the same potential in a second electrochemical step (E), leading to the formation of a carbanion which is subsequently protonated to give this compound. rsc.orgrsc.org Controlled potential electrolysis experiments confirm that this compound is obtained with 100% yield after the passage of 2 Faradays of charge per mole. rsc.orgrsc.org

The choice of electrolyte, including the solvent and supporting salt, has a profound impact on the electrochemical reduction process. rsc.orgrsc.org The reduction of 1-chloro-(4-isobutylphenyl)ethane has been studied in various electrolytes, including N,N-dimethylformamide (DMF) and ionic liquids (ILs) such as N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13 TFSI) and 1-methyl-1-ethylimidazolium bis(trifluoromethanesulfonyl)imide (EMIM TFSI). rsc.orgrsc.org

In controlled potential electrolysis, the reduction quantitatively yields this compound in DMF, a mixture of DMF and PP13 TFSI, and pure PP13 TFSI. rsc.orgrsc.org A significant finding is that ionic liquids not only serve as greener solvent alternatives but also act as catalysts. rsc.orgrsc.orgresearchgate.net The use of ILs can lead to a positive shift in the reduction potential of 1-chloro-(4-isobutylphenyl)ethane, making the reduction more energetically favorable. rsc.orgrsc.org This catalytic effect is attributed to the high concentration of cations in the IL, which can stabilize the transition state of the electron transfer step. rsc.org The reduction potential can be lowered by more than 0.30 V in certain ionic liquids compared to conventional DMF with a supporting electrolyte. rsc.org When combined with a silver cathode, the reduction potential can be decreased by as much as 1.0 V, highlighting the synergistic effect of the electrode material and the electrolyte. rsc.orgrsc.orgrsc.org

Data Tables

Table 1: Electrochemical Reduction of 1-Chloro-(4-isobutylphenyl)ethane to this compound

| Electrolyte/Solvent | Cathode Material | Product | Yield | Reference |

|---|---|---|---|---|

| DMF + 0.1 M TBABF4 | Glassy Carbon | This compound | 100% | rsc.org |

| DMF/PP13 TFSI | Glassy Carbon | This compound | 100% | rsc.org |

Table 2: Influence of Electrolyte on the Reduction Peak Potential (Epc) of 1-Chloro-(4-isobutylphenyl)ethane

| Electrolyte | Cathode Material | Reduction Peak Potential (Epc vs SCE) | Potential Shift vs DMF | Reference |

|---|---|---|---|---|

| DMF + 0.1 M TBABF4 | Glassy Carbon | -2.5 V (approx.) | Reference | rsc.org |

| PP13 TFSI | Glassy Carbon | Positively shifted | >0.30 V | rsc.org |

| EMIM TFSI | Silver | Positively shifted | - | rsc.org |

Impact of Cathode Materials (e.g., Silver, Carbon)

In the electrochemical synthesis of this compound from precursors like 1-chloro-(4-isobutylphenyl)ethane, the choice of cathode material significantly influences the reaction's efficiency and the potential required. rsc.orgresearchgate.net Silver cathodes, in particular, have demonstrated notable catalytic activity for the cleavage of carbon-halogen bonds. researchgate.netacs.org This catalytic effect can lower the reduction potential needed for the reaction by as much as 1.0 V compared to carbon cathodes, making the process more energetically favorable. rsc.orgrsc.org

Studies involving the electrochemical reduction of 1-chloro-(4-isobutylphenyl)ethane under an inert atmosphere have shown that this compound is produced quantitatively. rsc.org The use of a silver cathode is known to reduce the required reduction potential for carbon-halide bond cleavage. researchgate.net This makes silver an attractive option for such electrochemical processes. researchgate.net While both carbon and silver cathodes can be used, silver's catalytic properties often lead to more efficient and selective reactions. acs.orgresearchgate.net

Table 1: Comparison of Cathode Materials in Electrochemical Synthesis

| Cathode Material | Key Characteristics | Impact on Synthesis |

|---|---|---|

| Silver (Ag) | Exhibits significant electrocatalytic activity for carbon-halogen bond cleavage. researchgate.netacs.org | Lowers the required reduction potential, increasing energy efficiency and reaction selectivity. rsc.orgresearchgate.net |

| Carbon (C) | Less catalytically active for this specific reduction compared to silver. researchgate.net | Requires a higher (more negative) potential to drive the reduction. rsc.org |

Reductive Deoxygenation of 4'-Isobutylacetophenone

A primary route to synthesizing this compound involves the reductive deoxygenation of 4'-isobutylacetophenone. chemicalbook.com This transformation, which converts a carbonyl group into a methylene (B1212753) group, can be accomplished using classic reduction methods such as the Clemmensen and Wolff-Kishner reductions. vedantu.comdoubtnut.com

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. doubtnut.com It is particularly effective for aryl ketones, like those produced from Friedel-Crafts acylations. stackexchange.com However, its strongly acidic nature makes it unsuitable for substrates with acid-sensitive functional groups. vedantu.com

The Wolff-Kishner reduction , conversely, is performed under strongly basic conditions. vedantu.comdoubtnut.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH2NH2), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene glycol. doubtnut.comalfa-chemistry.com The high temperatures required (up to 200°C) can be a limitation for thermally sensitive compounds. stackexchange.com

Another approach is the catalytic hydrogenation of 4'-isobutylacetophenone. This first reduces the ketone to 1-(4'-isobutylphenyl)ethanol, which can then be further reduced to this compound. google.comgoogle.comepo.org However, controlling the reaction to prevent over-reduction directly to the alkane is a key consideration, and specific catalysts are chosen to favor the formation of the desired product. google.comepo.org

Table 2: Overview of Reductive Deoxygenation Methods for 4'-Isobutylacetophenone

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | Strongly Acidic | Effective for aryl ketones; not suitable for acid-sensitive substrates. vedantu.comstackexchange.com |

| Wolff-Kishner Reduction | Hydrazine (NH2NH2), KOH | Strongly Basic, High Temperature | Suitable for base-sensitive substrates; not ideal for thermally unstable compounds. vedantu.comstackexchange.com |

Reaction Chemistry of this compound

The chemical reactivity of this compound is primarily dictated by its substituted aromatic ring and the two alkyl side chains. smolecule.com

Electrophilic Aromatic Substitution Reactions

The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethyl and isobutyl groups. smolecule.com Both alkyl groups are classified as activating, ortho- and para-directors. wikipedia.orglibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org

Since the ethyl and isobutyl groups are in a para arrangement, the directing effects are cooperative. The positions ortho to the ethyl group (positions 2 and 6) and ortho to the isobutyl group (positions 3 and 5) are activated. When considering an electrophilic attack, the directing influence of both groups must be considered. The stronger activating group and steric hindrance will ultimately determine the major product(s). uobasrah.edu.iq

Oxidation Reactions (e.g., Formation of Ketones or Carboxylic Acids)

The alkyl side chains of this compound can undergo oxidation at the benzylic positions (the carbon atom directly attached to the aromatic ring). smolecule.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

Both the ethyl and isobutyl groups on this compound have benzylic hydrogens. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize these alkyl chains. masterorganicchemistry.comambeed.com The reaction typically proceeds to form a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. masterorganicchemistry.com Therefore, the oxidation of this compound with a strong oxidant would be expected to yield 1,4-benzenedicarboxylic acid. Milder oxidation conditions might selectively oxidize one of the side chains or lead to the formation of ketones. smolecule.com For instance, photolytic C-H bond oxidation using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of benzyl (B1604629) ester derivatives. rsc.org

Reduction Reactions (e.g., using Lithium Aluminum Hydride)

Reduction reactions of this compound typically involve the aromatic ring. Aromatic rings are generally resistant to reduction but can be hydrogenated under specific conditions, such as high pressure and temperature with a metal catalyst, to form the corresponding cycloalkane (1-ethyl-4-isobutylcyclohexane).

The prompt's mention of lithium aluminum hydride (LiAlH4) requires clarification. smolecule.com LiAlH4 is a powerful reducing agent, but it is primarily used for reducing polar functional groups such as carbonyls (aldehydes, ketones, carboxylic acids, esters) and nitriles. numberanalytics.com It does not typically reduce isolated non-polar carbon-carbon double or triple bonds, nor does it reduce aromatic rings. rsc.org Therefore, treating this compound with lithium aluminum hydride would not be expected to result in any reaction.

Advanced Analytical Characterization in 1 Ethyl 4 Isobutylbenzene Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed characterization of 1-ethyl-4-isobutylbenzene, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about this compound by mapping the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is employed to determine the number and electronic environment of the hydrogen atoms in the this compound molecule. The chemical shifts (δ) are indicative of the local electronic environment of the protons, while the coupling constants (J) reveal information about adjacent protons.

Based on the analysis of similar compounds, the expected ¹H-NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solution are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | ~7.10 | Multiplet | - |

| Ethyl (-CH₂-) | ~2.60 | Quartet | ~7.6 |

| Isobutyl (-CH₂-) | ~2.45 | Doublet | ~7.2 |

| Ethyl (-CH₃) | ~1.22 | Triplet | ~7.6 |

| Isobutyl (-CH-) | ~1.85 | Multiplet | ~6.7 |

| Isobutyl (-CH₃) | ~0.89 | Doublet | ~6.6 |

Disclaimer: The chemical shifts and coupling constants presented are estimated values based on structurally related compounds and established principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the this compound molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The predicted ¹³C-NMR chemical shifts for this compound are detailed in the table below. These estimations are derived from the known spectral data of ethylbenzene (B125841) and isobutylbenzene (B155976).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-ethyl) | ~142 |

| Quaternary Aromatic (C-isobutyl) | ~139 |

| Aromatic (-CH-) | ~129 |

| Aromatic (-CH-) | ~128 |

| Isobutyl (-CH₂-) | ~45 |

| Isobutyl (-CH-) | ~30 |

| Ethyl (-CH₂-) | ~29 |

| Isobutyl (-CH₃) | ~22 |

| Ethyl (-CH₃) | ~16 |

Disclaimer: The chemical shifts presented are estimated values based on the analysis of structurally similar compounds.

The advent of digital reference materials (dRMs) has streamlined the process of NMR data analysis. ChemisTwin® is a cloud-based platform that offers a comprehensive database of digital reference materials for automated NMR spectra interpretation. rsc.org For a compound like this compound, a digital reference material can be utilized for rapid and reliable identity confirmation and quantification without the need for a physical reference standard. sigmaaldrich.com

The platform's algorithm compares the uploaded spectrum of a sample against the digital reference, accounting for variations in experimental conditions such as solvent and instrument frequency. chemicalbook.com This automated process enhances workflow efficiency and ensures consistency in analytical results. uni.lu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of alkylbenzenes, with the most abundant fragments arising from benzylic cleavage. The primary fragmentation ions observed for this compound are:

| m/z (mass-to-charge ratio) | Interpretation |

| 162 | Molecular Ion [M]⁺ |

| 119 | [M - C₃H₇]⁺ (loss of propyl group) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for the analysis of volatile compounds like this compound in complex mixtures. nih.gov

In a typical GC-MS analysis, this compound would be separated from other components on a non-polar capillary column. shimadzu.com The retention time is a characteristic property under specific chromatographic conditions and aids in its identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that serves as a molecular fingerprint, confirming its identity. nih.gov The elution order on non-polar columns generally follows the boiling points of the compounds. merckmillipore.com

Mass Spectrometry (MS)

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column wall and the mobile gas phase. Its application is crucial for determining the purity of this compound and for identifying trace impurities in related aromatic solvents. restek.comantpedia.com

For quantitative analysis, Gas Chromatography is frequently paired with a Flame Ionization Detector (FID). The GC-FID technique is highly sensitive to organic compounds containing carbon-hydrogen bonds. b-tu.de As the separated components elute from the GC column, they are burned in a hydrogen-air flame, which produces ions. The generation of these ions creates a current that is proportional to the amount of analyte being combusted. b-tu.de

The response of the FID is generally proportional to the number of carbon atoms in the molecule, making it an excellent tool for the quantitative determination of this compound and other hydrocarbon impurities without requiring individual calibration for every single component, by using effective carbon number correction factors. antpedia.comchromsoc.jp This method is widely used for quality control in the production of aromatic hydrocarbons. scielo.org.coresearchgate.net

When coupled with a mass spectrometer, particularly an Ion Trap Detector (ITD), GC becomes a powerful tool for both separation and definitive identification. The GC-MS system separates the components of a mixture, after which the ITD can determine the mass-to-charge ratio of the ionized molecules. frtr.gov Alkylbenzenes like this compound typically show a molecular ion peak in their mass spectrum, as well as characteristic fragment ions. A very common fragmentation pathway for alkylbenzenes is benzylic cleavage, which leads to the formation of a stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91.

An advantage of the ion trap detector is its ability to trap and accumulate ions over time, which can significantly increase the signal-to-noise ratio and improve detection limits. frtr.gov Furthermore, ion traps allow for tandem mass spectrometry (MS/MS) experiments. In this technique, a specific ion (like the molecular ion of this compound) can be isolated, fragmented, and its product ions analyzed, providing unambiguous structural confirmation. usgs.gov

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale. For the purification of this compound, a glass column is typically packed with a solid adsorbent, most commonly silica (B1680970) gel. The crude mixture containing this compound is loaded onto the top of the column.

An appropriate solvent or mixture of solvents (the eluent) is then passed through the column. Separation occurs based on the differing affinities of the compounds in the mixture for the stationary phase (silica gel) and the mobile phase (eluent). Since silica gel is a polar stationary phase, non-polar compounds like this compound will travel through the column more quickly than more polar impurities when a non-polar eluent, such as a mixture of hexane (B92381) and ethyl acetate, is used. ntu.ac.uk By collecting fractions of the eluent as it exits the column, the purified this compound can be isolated from contaminants.

Gas Chromatography (GC)

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to deduce the arrangement of atoms within the crystal lattice. For a compound like this compound, which is a liquid at room temperature, X-ray diffraction studies would necessitate crystallization at low temperatures.

The analysis of the diffraction pattern can provide information on the crystal system, space group, and unit cell dimensions. This data is fundamental to understanding the solid-state packing of the molecules, which can influence physical properties such as melting point and density. However, specific XRD data for this compound has not been reported in the surveyed literature.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves growing a single crystal of the compound of interest and then exposing it to an X-ray beam. The resulting diffraction data allows for the determination of bond lengths, bond angles, and torsion angles with a high degree of accuracy.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structural analysis of this compound. Consequently, experimentally determined data on its crystal system, space group, unit cell parameters, and atomic coordinates are not available. Without such a study, a detailed discussion of the molecular conformation and intermolecular interactions in the solid state remains speculative.

Computational and Theoretical Investigations of 1 Ethyl 4 Isobutylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Ethyl-4-isobutylbenzene, DFT studies provide a foundational understanding of its geometric and electronic properties.

The initial step in most computational studies involves geometry optimization to determine the most stable three-dimensional structure of the molecule. faccts.de This process systematically alters the molecular geometry to find the configuration with the lowest energy on the potential energy surface. science.gov For this compound, this would be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher. science.govresearchgate.net The optimization process calculates bond lengths, bond angles, and dihedral angles. researchgate.net For instance, calculations on the closely related ethylbenzene (B125841) molecule have shown that optimized geometries using large basis sets yield bond lengths and angles that are in close agreement with experimental values. uwosh.edu The resulting optimized structure represents the equilibrium geometry of the molecule, which is crucial for all subsequent property calculations. faccts.de

| Parameter | Bond/Angle | Calculated Value (DZV Basis Set) | Experimental Value |

|---|---|---|---|

| Bond Length (nm) | C=C (aromatic) | 0.139 - 0.140 | 0.1399 |

| C-C (ring-ethyl) | - | 0.1524 | |

| C-C (ethyl) | - | 0.1535 | |

| Bond Angle (°) | C-C-C (ethyl) | 111.6 | 111.8 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable for an electron to be promoted from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com

The energies of these orbitals are calculated using DFT methods, often at the B3LYP/6-311G(d,p) level. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer within the molecule and predicting its electronic properties. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would also be distributed over the aromatic system.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.15 |

| LUMO Energy | ELUMO | - | -1.56 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.59 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.795 |

| Chemical Softness | S | 1 / (2η) | 0.278 |

Theoretical vibrational spectra (Infrared and Raman) are calculated from the optimized geometry of the molecule. faccts.de These calculations predict the frequencies and intensities of the vibrational modes of the molecule. faccts.de The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies. faccts.de

These DFT-calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. science.govniscpr.res.in A detailed interpretation of the vibrational spectra can be performed by calculating the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific molecular motions like stretching, bending, and wagging of bonds. science.gov

DFT calculations are also employed to investigate the electronic and non-linear optical (NLO) properties of molecules. researchgate.net The HOMO-LUMO gap is directly related to the electronic absorption spectrum; the energy of the gap can indicate the wavelength of light a molecule is likely to absorb. schrodinger.com By introducing different functional groups to a parent molecule, the HOMO-LUMO gap can be tuned, thereby altering its optical properties. researchgate.net

Furthermore, properties like dipole moment and hyperpolarizability, which are measures of a material's NLO response, can be computed. NBO (Natural Bond Orbital) analysis can reveal hyperconjugative interactions and intramolecular charge transfer, which are responsible for molecular stability and can contribute to NLO properties. researchgate.netresearchgate.net Studies on related compounds suggest that structural modifications can significantly enhance NLO behavior, making derivatives of this compound potentially interesting for optical applications. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Derivatives of this compound, which share a structural core with the drug ibuprofen (B1674241), have been the subject of molecular docking studies. For example, derivatives incorporating 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) have been docked into the active sites of various enzymes to assess their potential as inhibitors. mdpi.comnih.gov

In one such study, 1,2,4-triazole derivatives of 2-(4-isobutylphenyl)propanoic acid were docked against cancer-related proteins like c-kit tyrosine kinase and protein kinase B. The results showed excellent binding affinities, with one derivative exhibiting a binding energy of -176.749 kcal/mol with c-kit tyrosine kinase. nih.gov Similarly, thiazole (B1198619) derivatives containing the 2-(4-isobutylphenyl)propanamido moiety were evaluated as inhibitors of phospholipase A2, with docking studies helping to elucidate the binding interactions within the enzyme's active site. nih.gov These studies demonstrate how the isobutylphenyl group is a key pharmacophoric feature that can be incorporated into new potential therapeutic agents.

Pharmacophore Modeling

Pharmacophore modeling is another crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used as a 3D query to screen large databases of compounds to find new molecules with the potential for similar biological activity. researchgate.net

The structural similarity of this compound to ibuprofen makes its core structure, the 4-isobutylphenyl group, a valuable component in pharmacophore design. nih.gov Researchers have developed hybrid molecules by combining this "ibuprofen fingerprint" with other pharmacophores like acetamide (B32628) and 1,2,4-triazole. nih.gov This molecular hybridization aims to create new chemical entities with improved solubility and efficacy as potential anti-cancer agents. nih.gov By creating a pharmacophore model based on a set of known active compounds, it is possible to identify novel molecular frameworks that could lead to the development of new inhibitors for specific biological targets. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving aromatic compounds such as this compound. Through the use of theoretical models and computational methods, researchers can investigate reaction pathways, transition states, and the energetics of various mechanistic steps that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly prominent method employed for these investigations, providing detailed insights into the electronic structure and reactivity of the molecules involved.

One of the primary reaction types where computational approaches have been applied to molecules structurally related to this compound is the Friedel-Crafts reaction. plymouth.ac.uknih.gov This class of reactions is fundamental to the synthesis of alkylated and acylated benzenes. Computational studies, particularly using DFT, have been instrumental in mapping out the reaction coordinates for these electrophilic aromatic substitutions. For instance, in the acylation of a substituted benzene, the reaction mechanism involves several key steps that can be modeled computationally. nih.gov

A summary of the generalized steps in a Friedel-Crafts acylation computationally investigated is presented below:

| Step No. | Description | Key Computational Insight |

| 1 | Formation of the acylium ion electrophile from the acyl halide and Lewis acid catalyst. | Calculation of the activation energy for electrophile generation. |

| 2 | Electrophilic attack on the benzene ring to form the Wheland intermediate (sigma complex). | Determination of the relative stabilities of ortho, meta, and para intermediates to predict regioselectivity. |

| 3 | Deprotonation of the Wheland intermediate to restore aromaticity and form the final product. | Calculation of the energy barrier for proton abstraction. |

More advanced computational studies have also delved into the specific reactivity of the alkyl side-chains of compounds like isobutylbenzene (B155976), which is structurally analogous to this compound. For example, investigations into copper-catalyzed C(sp³)–H functionalization reactions have used computational methods to understand site-selectivity. rsc.org These studies compare the energetics of hydrogen-atom transfer (HAT) from different positions on the alkyl chains (e.g., the benzylic position versus a tertiary C-H bond). rsc.org Such calculations provide a rationale for the observed experimental outcomes where one site is preferentially functionalized over another. The insights are derived from comparing the activation barriers for the HAT process with different radical species. rsc.org

For this compound, a similar computational approach could be used to predict the relative reactivity of the C-H bonds on the ethyl and isobutyl groups under various reaction conditions. The table below illustrates the type of data that can be generated from such computational investigations, comparing the calculated activation energies for hydrogen abstraction from different positions.

| Position of Hydrogen Abstraction | Radical Species | Calculated Activation Energy (kcal/mol) |

| Benzylic C-H (ethyl group) | ˙OtBu | 10.2 |

| Benzylic C-H (isobutyl group) | ˙OtBu | 9.8 |

| Tertiary C-H (isobutyl group) | ˙OtBu | 8.5 |

| Benzylic C-H (ethyl group) | ˙Cl | 5.1 |

| Benzylic C-H (isobutyl group) | ˙Cl | 4.8 |

| Tertiary C-H (isobutyl group) | ˙Cl | 3.9 |

| (Note: The data in this table is representative and intended to illustrate the output of computational studies based on similar systems.) |

Furthermore, computational studies can elucidate the mechanism of related synthetic procedures, such as the electrochemical reduction of chloro-substituted precursors to form this compound. rsc.org In such cases, computational modeling can help to understand the electron transfer steps and the stability of the resulting radical anions or carbanions, which are key intermediates in the electrochemical process. rsc.org By calculating the reduction potentials and the subsequent reaction pathways, a more complete picture of the reaction mechanism can be developed. rsc.org

Research Applications and Derived Molecules

Role in Ibuprofen (B1674241) Synthesis Research

Green Chemistry Approaches in Ibuprofen Synthesis

The industrial synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has evolved significantly, with a major focus on developing more environmentally friendly processes. The traditional Boots method for synthesizing ibuprofen was a six-step process characterized by low atom economy (around 40%) and the production of large amounts of waste byproducts that required disposal. scheikundeinbedrijf.nlsciencesnail.comresearchgate.net

A major advancement in green chemistry was the BHC Company process, which streamlined the synthesis to just three steps. scheikundeinbedrijf.nlsciencesnail.com This innovative route begins with isobutylbenzene (B155976), the parent compound of 1-ethyl-4-isobutylbenzene, and utilizes anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. scheikundeinbedrijf.nlepa.gov This approach dramatically improves atom utilization to approximately 80% (and nearly 99% if the recovered acetic acid byproduct is included) and virtually eliminates the large volumes of aqueous salt wastes associated with the older method. scheikundeinbedrijf.nlepa.gov The HF catalyst can be recovered and recycled with over 99.9% efficiency, further enhancing the process's environmental credentials. epa.gov The BHC process is considered a model of source reduction in chemical manufacturing. epa.gov

While the BHC process is significantly greener, this compound can be formed as a side-product during the synthesis of 1-(4-isobutylphenyl)ethanol (B131453), a key intermediate in some ibuprofen production pathways. google.com In other advanced synthetic methods, such as the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane, this compound can be the main quantitative product under specific electrochemical conditions, demonstrating the influence of reaction pathways on product formation. rsc.org

| Ibuprofen Synthesis Method | Starting Material | Number of Steps | Atom Economy | Key Features/Byproducts |

| Boots Process (Conventional) | Isobutylbenzene | 6 | ~40% | Large quantities of waste chemical byproducts, including inorganic salts. scheikundeinbedrijf.nlresearchgate.net |

| BHC Process (Green) | Isobutylbenzene | 3 | ~80% (99% with recovery) | Uses recyclable HF as catalyst/solvent; acetic acid is the only major byproduct. scheikundeinbedrijf.nlepa.gov |

| Electrocarboxylation Route | 1-chloro-(4-isobutylphenyl)ethane | Variable | High Conversion | Can yield this compound as a primary product under certain conditions. rsc.org |

Investigation of Biological Activity of Alkyl-Substituted Aromatic Compounds and Analogs

While specific biological data on this compound is not extensive, research on its structural analogs and on natural extracts containing it provides insight into its potential activities. smolecule.com Alkyl-substituted aromatic compounds are known to exhibit a range of biological effects. smolecule.com

This compound has been identified as a constituent in essential oils that exhibit antimicrobial properties. researchgate.netekb.eg In a gas chromatography-mass spectrometry (GC-MS) analysis of turmeric oil, this compound was present at a concentration of 2.810%. ekb.eg This oil was found to be the most potent among several tested against multi-drug resistant (MDR) vaginal pathogens, including Klebsiella pneumoniae and Candida albicans. ekb.eg The study suggested that the components of the oil, including this compound, are responsible for its antimicrobial activity. ekb.eg Similarly, oil extracted from ginger rhizomes containing this compound showed inhibitory activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as the fungus Candida albicans. abjournals.org The mechanism for the antimicrobial action of essential oils is often attributed to their ability to partition with lipids in the cell membranes of bacteria and mitochondria, disrupting cell structures and leading to cell death. ekb.eg

Direct research into the antioxidant activity of this compound is limited. However, studies on its structural analogs suggest potential in this area. smolecule.com For instance, research on esterified derivatives of ibuprofen and cinnamic acid, which share structural similarities, has been conducted to evaluate their antioxidant properties. researchgate.net While many of the tested ibuprofen derivatives showed limited antioxidant effects, some were capable of reducing the ABTS+ radical, indicating a degree of antioxidant capacity. researchgate.net

The potential cytotoxic and anticancer properties of this compound and its derivatives are areas of active research. It has been identified as a potentially active component in essential oils that may induce apoptosis (programmed cell death), suggesting its potential use in the prevention and treatment of non-small-cell lung cancer. researchgate.net

Research has focused more extensively on derivatives of the isobutylphenyl structure. Nitrated forms of ibuprofen, such as 4‑[(nitrooxy)methyl]benzyl 2‑(4‑isobutylphenyl)propanoate (NIB) and 2‑(nitrooxy)ethyl 2‑(4‑isobutylphenyl) propanoate (NIE), have been synthesized and tested for their effects on cancer cells. spandidos-publications.com Both of these nitric oxide (NO)-donating compounds induced concentration- and time-dependent cell death in human pancreatic cancer cells, an effect not observed with ibuprofen alone. spandidos-publications.com This suggests the cell death was mediated by the release of NO. spandidos-publications.com Interestingly, the cell death occurred through a non-caspase 3/7-mediated pathway. spandidos-publications.com Furthermore, other studies have evaluated the cytotoxicity of various ibuprofen derivatives, with some showing the potential to be developed as anti-cancer agents. researchgate.netroyalsocietypublishing.org A derivative of a close analog, 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole, has also been noted in reviews of compounds with cytotoxic properties. mdpi.com

| Compound/Derivative | Cell Line(s) | Observed Effect | Source(s) |

| This compound | Non-small-cell lung cancer (potential) | Suggested to cause apoptosis. | researchgate.net |

| Nitrated Ibuprofen Derivatives (NIB, NIE) | Human pancreatic cancer cells (BxPC3) | Induced concentration- and time-dependent cell death. | spandidos-publications.com |

| Monoethylene glycol di-ibuprofen | Mouse-derived peritoneal macrophages | Displayed the highest toxicity among tested derivatives (IC₅₀ = 4.90 mM). | researchgate.netroyalsocietypublishing.org |

The interaction of this compound and its analogs with biological molecules is key to their activity. Structurally related compounds are known to interact with specific enzymes. For example, 1-(4-Isobutylphenyl)propan-1-amine, an analog, is thought to potentially inhibit cyclooxygenase (COX) enzymes by fitting into their active sites, which is the mechanism of action for many NSAIDs.

More complex derivatives have shown specific binding properties. The nitrated ibuprofen derivatives NIB and NIE were demonstrated to bind to the ibuprofen-binding site of human serum albumin (HSA). spandidos-publications.com This affinity for a major blood protein could be significant for the delivery and retention of these compounds in the body. spandidos-publications.com

Research on Derivatives of this compound

Research into derivatives often focuses on modifying the core isobutylphenyl structure, which is the foundation of ibuprofen, to create new therapeutic agents. google.com These studies aim to enhance efficacy or introduce new functionalities.

Scientists have synthesized various esterified anti-inflammatory drugs by linking ibuprofen to other molecules. researchgate.netroyalsocietypublishing.org For example, laurate ethylene (B1197577) glycol ibuprofen (2-((2-(4-isobutylphenyl)propanoyl)oxy)ethyl dodecanoate) is one such novel compound created and characterized. royalsocietypublishing.org These derivatives are often tested for enhanced anti-inflammatory effects or other properties. researchgate.netroyalsocietypublishing.org

Another area of research involves creating nitric oxide (NO)-donating derivatives. The compounds 4‑[(nitrooxy)methyl]benzyl 2‑(4‑isobutylphenyl)propanoate (NIB) and 2‑(nitrooxy)ethyl 2‑(4‑isobutylphenyl)propanoate (NIE) are examples of such derivatives. spandidos-publications.com They were synthesized to combine the properties of ibuprofen with the cytotoxic effects of nitric oxide for potential use as anticancer agents. spandidos-publications.com Research has also been conducted on heterocyclic derivatives, such as 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole, as part of broader investigations into the biological activities of substituted thiadiazoles. mdpi.com

Exploration of Opto-nonlinear Applications

The field of nonlinear optics (NLO) investigates how intense light interacts with materials to produce new optical effects. Materials with high NLO responses are crucial for technologies like optical signal processing, telecommunications, and optical switching. Organic materials have garnered significant interest because their NLO properties are molecular in origin, allowing for targeted design and synthesis to enhance these effects.

A key strategy for creating efficient NLO materials is to develop molecules with an asymmetric electronic distribution, often achieved by incorporating electron donor and acceptor groups into a π-conjugated system. This molecular asymmetry can lead to a non-centrosymmetric crystal structure, a prerequisite for second-harmonic generation (SHG), where laser light of a specific frequency is converted to light with twice the frequency.

In this context, derivatives of this compound have been explored for their NLO potential. One notable example is the synthesis and characterization of 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole (AMIT) . ias.ac.inresearchgate.net Researchers synthesized this organic compound and grew single crystals from an ethanol (B145695) solution using the slow evaporation technique. ias.ac.in

Characterization studies confirmed its potential as an NLO material. The grown crystal was found to be transparent in the entire visible region of the electromagnetic spectrum, with a lower UV cut-off wavelength at 300 nm, making it suitable for SHG applications in the visible spectrum. ias.ac.in Crucially, the Kurtz powder method, a standard technique for evaluating SHG efficiency, revealed that AMIT is a phase-matchable NLO crystal with an SHG efficiency approximately 0.3 times that of the widely used inorganic NLO crystal, Potassium Dihydrogen Phosphate (KDP). ias.ac.in

Table 1: Properties of the NLO Crystal AMIT

| Property | Finding | Source |

| Compound Name | 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole (AMIT) | ias.ac.in |

| Crystal Growth Method | Slow evaporation from ethanol solution | ias.ac.in |

| Melting Point | 168°C (from DSC) | ias.ac.in |

| Optical Transparency | Negligible absorption in the entire visible region | ias.ac.in |

| UV Cut-off | 300 nm | ias.ac.in |

| SHG Efficiency | 0.3 times that of KDP | ias.ac.in |

| NLO Property | Phase-matchable | ias.ac.in |

Synthesis and Evaluation of Benzothiazepine (B8601423) Derivatives

1,5-Benzothiazepines are heterocyclic compounds that form the core structure of various medicinally important agents. researchgate.netresearchgate.net The isobutylphenyl moiety, a key feature of this compound, has been incorporated into novel benzothiazepine derivatives to explore their bioactivities.

One synthetic route involves the reaction of isobutyl chalcones (α,β-unsaturated ketones containing an isobutylphenyl group) with 2-aminothiophenol. researchgate.net This reaction leads to the formation of 2,3-dihydro-1,5-benzothiazepine derivatives where the isobutylphenyl group is a prominent substituent. For example, a series of novel 1,5-benzothiazepine (B1259763) derivatives were synthesized, characterized, and evaluated for their antimicrobial properties. researchgate.net The synthesis of compounds such as 2,3-dihydro-2-(4-chlorophenyl)-4-(4-isobutylphenyl)-1,5-benzothiazepine and 2,3-dihydro-2-(4-fluorophenyl)-4-(4-isobutylphenyl)-1,5-benzothiazepine demonstrates the successful incorporation of the 4-isobutylphenyl structure. researchgate.net

Furthermore, in the industrial preparation of certain 1,5-benzothiazepine derivatives, solvents containing the isobutylphenyl structure are utilized. A patented process for preparing 2-(4-loweralkoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, an intermediate for the coronary vasodilator Diltiazem, specifies the use of a non-halogenated organic solvent. epo.org Among the suitable solvents listed are isobutyl benzene (B151609) , toluene, and xylene. The process involves an intramolecular cyclization that reportedly achieves a high yield of over 85%. epo.org

Table 2: Examples of Synthesized Benzothiazepine Derivatives with an Isobutylphenyl Moiety

| Compound Name | Starting Materials/Solvents | Yield | Melting Point (°C) | Source |

| 2,3-dihydro-2-(4-chlorophenyl)-4-(4-isobutylphenyl)-1,5-benzothiazepine | Isobutyl chalcone, 2-aminothiophenol | 97% | 151-153 | researchgate.net |

| 2,3-dihydro-2-(4-fluorophenyl)-4-(4-isobutylphenyl)-1,5-benzothiazepine | Isobutyl chalcone, 2-aminothiophenol | 75% | 163-165 | researchgate.net |

| 2,3-dihydro-2-(pyridin-3-yl)-4-(4-isobutylphenyl)-1,5-benzothiazepine | Isobutyl chalcone, 2-aminothiophenol | 68% | 112-114 | researchgate.net |

| 2-(4-loweralkoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Propionate derivative, sulfonic acid, isobutyl benzene (solvent) | >85% | Not Specified | epo.org |

Environmental Research and Fate

Detection as a Metabolite in Environmental Samples

This compound has been identified in environmental research primarily as a metabolite or transformation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. mdpi.comresearchgate.net The high consumption of Ibuprofen results in its constant release into aquatic systems through wastewater. mdpi.com During wastewater treatment or within the environment, Ibuprofen can be transformed into other compounds.

Studies have shown that the degradation of Ibuprofen can lead to the formation of this compound. For instance, during the chlorination process in wastewater treatment plants, Ibuprofen can be transformed into several more toxic intermediate compounds, including 1-ethyl-4-(1-hydroxy) isobutylbenzene. mdpi.com Other research focusing on sono-enzymatic degradation of Ibuprofen suggests that it can undergo decarboxylation, leading to the formation of this compound. researchgate.net

Additionally, in electrochemical studies exploring greener synthesis routes for Ibuprofen, the reduction of 1-chloro-(4-isobutylphenyl)ethane under certain conditions (inert atmosphere, specific electrodes) resulted in this compound as the sole quantitative product. rsc.org This highlights a potential abiotic pathway for its formation from related precursors.

Implications for Environmental Contamination Research

The detection of this compound as a metabolite of Ibuprofen has significant implications for environmental contamination research. Ibuprofen is considered an emerging contaminant due to its persistent presence in environments from water bodies to soils and its potential adverse effects on aquatic organisms. mdpi.com

The transformation of a parent pharmaceutical compound like Ibuprofen into metabolites such as this compound is a critical aspect of its environmental fate. researchgate.netcsbsju.edu These transformation products may have different chemical properties, persistence, and toxicity compared to the parent drug. researchgate.net The fact that Ibuprofen's degradation can yield various byproducts complicates the assessment of environmental risk, as it is not just the parent compound but also its metabolites that must be considered. mdpi.comcsbsju.edu

The presence of this compound in environmental systems is directly linked to the widespread use and disposal of Ibuprofen. Therefore, its detection serves as an indicator of pharmaceutical contamination and underscores the need for advanced wastewater treatment technologies that can effectively remove not only parent drug compounds but also their persistent metabolites to protect environmental health. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The conventional synthesis of 1-ethyl-4-isobutylbenzene and related alkylbenzenes typically relies on Friedel-Crafts reactions, which often employ hazardous and corrosive catalysts like aluminum chloride (AlCl₃) or strong acids such as hydrofluoric acid (HF). lumenlearning.comcerritos.edumt.com These classical methods are fraught with challenges, including catalyst waste, difficulty in catalyst recovery, potential for over-alkylation, and carbocation rearrangements that lead to a mixture of isomers. lumenlearning.comcerritos.edu Future research is increasingly focused on developing greener, more selective, and sustainable synthetic methodologies.

A primary direction is the replacement of homogeneous Lewis acid catalysts with solid acid catalysts. Materials such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), sulfated zirconia, and various metal oxides offer significant advantages. nih.goviitm.ac.in These catalysts are generally less corrosive, easier to handle, and can be separated from the reaction mixture by simple filtration and subsequently regenerated and reused, aligning with the principles of green chemistry. nih.govnih.govjddhs.com Research into tailoring the pore size and acidity of these solid catalysts could lead to enhanced selectivity for the desired para-isomer of this compound, minimizing the formation of ortho and meta byproducts.

Further innovation lies in exploring alternative reaction conditions and energy sources. The use of ionic liquids as recyclable solvents and catalysts in Friedel-Crafts reactions is a promising area that can eliminate the need for volatile organic compounds. samipubco.com Additionally, energy-efficient techniques such as microwave-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov The development of bifunctional metal-acid catalysts that can perform reactions in the gas phase also represents a frontier for cleaner production processes. taylorandfrancis.com

| Catalyst Type | Potential Advantages | Research Focus |

| Zeolites (e.g., H-ZSM-5, Beta) | Shape selectivity, high thermal stability, regenerability. | Optimizing pore structure and acidity to maximize para-selectivity. |

| Acid-activated Clays | Low cost, readily available, environmentally benign. | Enhancing catalytic activity and stability through modification. |

| Supported Sulfonic Acids | Strong acidity, potential for high conversion rates. | Improving catalyst longevity and preventing leaching of acid sites. |

| Ionic Liquids | Recyclable, non-volatile, tunable properties. | Designing task-specific ionic liquids for alkylation reactions. |

In-depth Mechanistic Studies of Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new transformations. While the electrophilic aromatic substitution mechanism of its Friedel-Crafts synthesis is well-established, nuanced investigations into carbocation behavior, particularly rearrangement pathways, are warranted. mt.comlibretexts.org For instance, studies have shown that using isobutanol as an alkylating agent can lead to unexpected s- and iso-butylbenzene products alongside the t-butyl isomer, highlighting the complexity of these reactions. rsc.org Detailed kinetic and computational studies could elucidate the transition states and intermediates, paving the way for rationally controlling product distribution.

Beyond its synthesis, the reactivity of the this compound molecule itself is a rich area for mechanistic exploration. The benzylic C-H bonds of both the ethyl and isobutyl groups are potential sites for selective oxidation. researchgate.net Future research could focus on the catalytic oxidation of these positions to produce valuable derivatives such as ketones, aldehydes, or carboxylic acids. Mechanistic studies would be essential to understand how different catalysts (e.g., transition metal complexes) and oxidants control the selectivity between the two different alkyl side chains.

Furthermore, the degradation of this compound is of environmental and biological interest. Mechanistic studies on its biodegradation pathways, drawing parallels with related compounds like ethylbenzene (B125841), could reveal novel enzymatic processes. For example, anaerobic degradation of ethylbenzene can proceed via an unusual mechanism involving the addition of the molecule to fumarate (B1241708), a pathway distinct from the more common dehydrogenation. nih.govnih.gov Investigating whether similar pathways exist for this compound could provide fundamental insights into microbial metabolism of branched alkylbenzenes.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Applications

While this compound is not known to possess significant biological activity itself, it serves as a scaffold for derivatization. Its structural similarity to the core of ibuprofen (B1674241) suggests that its derivatives could be explored for pharmacological properties. Future research could involve the synthesis of a library of compounds derived from this compound and the systematic evaluation of their biological activities.

Comprehensive Structure-Activity Relationship (SAR) studies would be central to this effort. nih.gov By making systematic modifications to the this compound backbone—for example, by introducing functional groups onto the aromatic ring or modifying the alkyl side chains—researchers can identify the structural features responsible for eliciting a biological response. Studies on ibuprofen analogues have already shown that altering the alkylphenyl moiety can lead to compounds with enhanced analgesic activity or different selectivity profiles for cyclooxygenase (COX) enzymes. nih.govuwi.edu

Modern computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate these studies. nih.gov These in silico methods can predict the binding of novel derivatives to biological targets, helping to prioritize the synthesis of the most promising candidates for anti-inflammatory, analgesic, or other therapeutic applications. A key goal would be to design molecules with improved efficacy and reduced side effects, such as the gastrointestinal toxicity commonly associated with NSAIDs. nih.govjneonatalsurg.com

| Modification Site | Potential Functional Groups | Target Biological Effect |

| Aromatic Ring | -OH, -NH₂, -Cl, -F, -OCH₃ | Altering binding affinity, metabolism, and potency. |

| Ethyl Side Chain | -OH, =O (carbonyl), -COOH | Modulating solubility, metabolic stability, and target interaction. |

| Isobutyl Side Chain | Cyclization, chain extension, fluorination | Influencing lipophilicity and steric fit in enzyme active sites. |

Advanced Materials Science Applications and Derivatization

The application of this compound and its derivatives in materials science is a largely unexplored field. Alkylbenzenes, as a class, serve as precursors to a wide range of materials, including surfactants, plastics, and elastomers. virginia.eduwikipedia.org Future research could investigate the potential of this compound as a monomer or a building block for novel polymers and functional materials.

Derivatization is the first step toward this goal. Introducing polymerizable groups, such as vinyl or ethynyl (B1212043) functionalities, onto the aromatic ring could transform this compound into a monomer for producing specialty polymers. The specific combination of the ethyl and bulky isobutyl groups might impart unique thermal or mechanical properties to the resulting materials, such as a high glass transition temperature, enhanced solubility in organic solvents, or specific rheological characteristics. For example, related divinyl or diethynyl benzene (B151609) compounds are used in the synthesis of cross-linked resins and block copolymers. mdpi.com

Another avenue of research is the development of functional fluids or additives. The hydrocarbon nature of this compound suggests potential applications as a specialty solvent, a heat transfer fluid, or a lubricant base stock. Its derivatives could also be explored as building blocks for creating liquid crystals or as host molecules in supramolecular chemistry, where specific alkyl-aromatic interactions are desired. acs.org

Environmental Remediation and Degradation Pathway Investigations

As a synthetic hydrocarbon, understanding the environmental fate and potential for remediation of this compound is essential. Alkylbenzenes can enter the environment through industrial wastewater and spills. nih.govnih.gov Future research should focus on its persistence, biodegradability, and potential for bioaccumulation.

A key research question is how the branched structure of the isobutyl group affects its microbial degradation compared to linear alkylbenzenes (LABs). Historically, highly branched alkylbenzenes were found to be environmentally persistent, which led to their replacement with more biodegradable LABs in detergent manufacturing. nih.gov Detailed studies are needed to determine the degradation rates and pathways for this compound under both aerobic and anaerobic conditions.

Investigations into its biodegradation pathways could identify specific microorganisms and enzymes capable of breaking down this compound. Aerobic pathways may involve dioxygenase enzymes that attack the aromatic ring or monooxygenases that oxidize the alkyl side chains. ethz.ch Anaerobic degradation could proceed through novel mechanisms like the fumarate addition pathway observed for other alkylbenzenes in sulfate-reducing bacteria. nih.gov This knowledge could be applied to develop bioremediation strategies for contaminated sites or to engineer more effective biological wastewater treatment systems for pharmaceutical and chemical manufacturing plants where this compound may be present. nih.govnih.gov

| Degradation Condition | Potential Initial Reaction | Expected Intermediates |

| Aerobic | Dioxygenation of the aromatic ring | Dihydrodiols, catechols |

| Oxidation of the benzylic carbon | Alcohols, ketones | |

| Anaerobic | Fumarate addition to a benzylic carbon | Substituted succinates |

| Dehydrogenation of the ethyl group | Substituted styrenes |

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-isobutylbenzene, and how can regioisomer formation be minimized?

this compound is typically synthesized via Friedel-Crafts alkylation or catalytic alkylation of benzene derivatives. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution, but optimize stoichiometry to avoid over-alkylation .

- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .

- Regioisomer mitigation : Employ directing groups or sterically hindered substrates to favor para-substitution. Monitor by HPLC or GC-MS to quantify purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. isobutyl groups) via chemical shifts and splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 162) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods and closed systems to prevent inhalation or skin contact .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) .

- Waste disposal : Segregate organic waste and comply with hazardous material regulations .

Advanced Research Questions

Q. How can this compound be quantified as an impurity in ibuprofen formulations?

- Sample preparation : Extract using acetonitrile:water (70:30) with sonication .

- Chromatographic conditions : Use a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) for baseline separation from ibuprofen and related impurities .

- Validation : Establish linearity (R² > 0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) per ICH guidelines .

Q. What computational methods predict the physicochemical properties of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) .

- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets to predict logP, boiling point, and solubility .

- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes to assess stability .

Q. How does this compound degrade under oxidative or thermal stress?

- Thermogravimetric Analysis (TGA) : Degradation onset occurs at ~200°C; kinetic parameters (Ea) derived via Flynn-Wall-Ozawa method .

- Oxidative stability : Expose to H₂O₂/UV and monitor by FTIR for carbonyl formation (C=O stretch at 1700 cm⁻¹) .

- Degradation products : Identify via LC-QTOF-MS and compare with fragmentation libraries .

Q. What experimental designs are suitable for studying interactions between this compound and biomolecules?